Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Protocols, and Reactivity Profile[1]
Executive Summary
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide (CAS 20324-02-1) is a specialized electrophilic amide intermediate used primarily in the synthesis of heterocyclic scaffolds, specifically 5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-ones .[1][2][3] Its structure combines a mild alkylating warhead (alkyl bromide) with an electron-rich aromatic tail (3,5-dimethoxyaniline), making it a versatile substrate for intramolecular Friedel-Crafts alkylations and a potential cysteine-targeting fragment in covalent ligand discovery.[1]
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and a mechanistic breakdown of its cyclization pathways.
Chemical Identity & Structural Analysis[1][4][5][6][7]
The compound functions as a "masked" heterocycle precursor.[1] The 3,5-dimethoxy substitution pattern is critical; it activates the aromatic ring at the ortho and para positions, facilitating ring closure under Lewis Acid catalysis.
Physicochemical Data Table
Property
Specification
IUPAC Name
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
Molecular Formula
C₁₁H₁₄BrNO₃
Molecular Weight
288.14 g/mol
Physical State
Crystalline Solid (Off-white to beige)
Predicted LogP
2.2 – 2.5 (Lipophilic)
H-Bond Donors/Acceptors
1 Donor (Amide NH) / 3 Acceptors (C=O, 2x OMe)
Reactivity Class
Alkylating Agent (Primary Alkyl Bromide)
Structural Logic[1]
Electrophilic Warhead: The C-Br bond at the terminal position of the propyl chain is susceptible to nucleophilic attack (
Nucleophilic Tail: The 3,5-dimethoxybenzene ring is highly electron-rich.[1] The methoxy groups direct incoming electrophiles to the ortho positions (positions 2 and 6), which is the geometric requirement for forming a 6-membered quinolinone ring.[1]
Synthetic Route & Optimization
The most robust synthesis involves the acylation of 3,5-dimethoxyaniline with 3-bromopropionyl chloride.[1] This method is preferred over direct coupling with 3-bromopropanoic acid due to higher yields and simpler purification.[1]
Experimental Protocol: Acylation via Acid Chloride[1]
Preparation: Dissolve 3,5-dimethoxyaniline in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath.
Base Addition: Add TEA dropwise. Ensure the temperature remains <5°C to prevent side reactions (such as elimination of HBr to form acrylamide).[1]
Acylation: Add 3-bromopropionyl chloride dropwise over 30 minutes. The reaction is exothermic.[1]
Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).[1] The product typically appears as a lower
Purification: Recrystallization from EtOAc/Hexane or column chromatography if high purity (>98%) is required.[1]
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for the generation of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide via Schotten-Baumann conditions.
Reactivity Profile: The Cyclization Pathway[1]
The primary utility of this compound lies in its conversion to 5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one .[1] This transformation is a classic intramolecular Friedel-Crafts alkylation.[1]
Mechanism of Action[1][8][9]
Lewis Acid Activation: A Lewis acid (typically
) coordinates with the bromine atom or the amide carbonyl, increasing the electrophilicity of the alkyl chain.[1]
Intramolecular Attack: The electron-rich aromatic ring (activated by two methoxy groups) attacks the terminal carbon of the propyl chain.[1]
Ring Closure: This forms a new C-C bond, creating a 6-membered lactam ring.[1]
Re-aromatization: Loss of a proton restores aromaticity, yielding the dihydroquinolinone.
Critical Note: The 3,5-dimethoxy pattern is essential. Without these electron-donating groups, the ring is often too deactivated by the amide nitrogen to undergo cyclization under mild conditions.[1]
Cyclization Pathway Diagram[1]
Caption: Mechanistic pathway for the intramolecular Friedel-Crafts cyclization to form the dihydroquinolinone scaffold.
Applications in Drug Discovery[1][8]
Scaffold Synthesis (Quinolinones)
The resulting 3,4-dihydroquinolin-2(1H)-one skeleton is a "privileged structure" in medicinal chemistry.[1] Derivatives synthesized from this intermediate have shown potential as:
Anticancer agents: Precursors to carbostyril derivatives.[1]
Platelet aggregation inhibitors: Similar to cilostazol.[1]
Covalent Fragment Screening
The 3-bromopropanamide moiety is a "soft" electrophile.[1] In modern chemoproteomics, this motif acts as a cysteine-reactive warhead.[1]
Mechanism: It reacts with non-catalytic cysteine residues on protein surfaces via nucleophilic substitution.[1]
Utility: Researchers use this compound to probe "ligandability" of specific pockets in kinases or GTPases where a cysteine is present near the binding site.
Handling, Stability, and Safety
Hazard Classification:
Skin/Eye Irritant: The compound is an alkylating agent and can cause sensitization.
Corrosive Potential: Hydrolysis can release HBr.[1]
Storage Protocol:
Temperature: Store at 2–8°C.
Atmosphere: Hygroscopic; store under inert gas (
) to prevent hydrolysis of the bromide.
Stability: Stable in solid form for >1 year. In solution (DMSO/MeOH), use within 24 hours to avoid solvolysis.
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 4634227, 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide. Retrieved from [Link][1]
Manjunatha, S. G., et al. (2014). Synthesis and crystal structure of N-(3,5-di-tert-butylphenyl)-3-bromopropanamide. IUCrData. (Contextual reference for 3-bromo-N-arylpropanamide synthesis). Retrieved from [Link]
Navigating the Solubility Landscape of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide in DMSO and Methanol: A Technical Guide
For Immediate Release The Critical Role of Solubility in Drug Discovery The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various biological and chemical systems. In dru...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
The Critical Role of Solubility in Drug Discovery
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various biological and chemical systems. In drug discovery, poor solubility can be a significant impediment, leading to challenges in formulation, inaccurate in vitro assay results, and poor bioavailability in vivo.[1][2][3][4] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making the selection of appropriate organic solvents for initial studies and formulation development a critical decision.[2][4] Understanding a compound's solubility in solvents like DMSO and methanol is therefore not merely a preliminary step but a crucial data point that informs the entire development pipeline.
Compound and Solvent Profiles
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide: A Profile
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is a brominated aromatic amide.[5] Its structure, featuring a substituted phenyl ring, an amide linkage, and a bromine atom, suggests a molecule with moderate polarity. The presence of two methoxy groups on the phenyl ring can influence its electronic properties and potential for intermolecular interactions.
Chemical Structure:
Key Physicochemical Properties (Estimated):
While experimental data is limited, we can infer certain properties based on its structure. The molecular weight is 288.14 g/mol .[5] The presence of the amide group allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). The methoxy groups and the bromine atom contribute to the molecule's overall polarity.
The Solvents: DMSO and Methanol
Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent with the formula (CH₃)₂SO.[6][7] It is renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[6][8][9] Its strong hydrogen bond accepting capability makes it an excellent solvent for many organic molecules. DMSO is miscible with water and a broad spectrum of organic solvents.[6][7][9]
Methanol (CH₃OH) is the simplest alcohol and is a polar protic solvent.[10][11][12] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate a variety of compounds.[11][12][13][14] Methanol is completely miscible with water and most other organic solvents.[11][12][13][14]
Theoretical Analysis of Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility. This principle is rooted in the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
In DMSO: 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide possesses a polar amide group capable of strong dipole-dipole interactions and can accept hydrogen bonds at the carbonyl oxygen. DMSO, as a highly polar aprotic solvent, can effectively solvate the polar regions of the molecule through strong dipole-dipole interactions. The lack of a protic hydrogen on DMSO means it primarily acts as a hydrogen bond acceptor. The relatively nonpolar hydrocarbon portions of the propanamide and the phenyl ring will interact favorably with the methyl groups of DMSO. Given these characteristics, a high solubility of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide in DMSO is anticipated.
In Methanol: Methanol, being a polar protic solvent, can engage in hydrogen bonding with the amide group of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide, acting as both a donor and an acceptor. This strong interaction is expected to facilitate dissolution. The nonpolar regions of the solute will have weaker interactions with the polar methanol molecules. However, the overall polarity of methanol and its hydrogen bonding capabilities suggest that 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide will be soluble in methanol, though perhaps to a different extent than in DMSO due to the different nature of the solvent-solute interactions.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining equilibrium solubility is the shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Volumetric flasks and appropriate diluents for analysis
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Procedure
Preparation of Supersaturated Solutions:
Accurately weigh an excess amount of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide (e.g., 10-20 mg) into a 2 mL glass vial. The exact amount should be recorded.
Add a precise volume of the solvent (DMSO or methanol), for example, 1 mL, to the vial.
Securely cap the vial.
Equilibration:
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the vials at a consistent speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.
Phase Separation:
After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
Sample Collection and Filtration:
Carefully withdraw an aliquot of the clear supernatant using a micropipette, being cautious not to disturb the solid pellet.
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles.
Sample Dilution:
Accurately dilute a known volume of the filtered supernatant with a suitable solvent in which the compound is highly soluble and that is compatible with the analytical method (e.g., methanol or acetonitrile for HPLC). The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
Concentration Analysis:
Prepare a series of standard solutions of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide of known concentrations.
Analyze the standard solutions and the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the compound in the diluted sample.
Calculation of Solubility:
Calculate the concentration of the compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.
Estimated Solubility Profile: Insights from a Proxy Compound
In the absence of direct experimental data for 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide, we can look to a structurally similar compound to provide an estimated solubility profile. N-phenylacetamide (acetanilide) serves as a reasonable, albeit simpler, proxy. It shares the core N-phenylacetamide structure but lacks the dimethoxy and bromo-propyl substituents.
Solvent
Proxy Compound
Qualitative Solubility
Quantitative Solubility ( g/100 mL)
Methanol
N-phenylacetamide
Soluble
~29 g/100 mL (at 25 °C)
DMSO
N-phenylacetamide
Soluble
Data not readily available, but expected to be high
Data for N-phenylacetamide is compiled from various chemical data sources.
The introduction of the dimethoxy and the bromo-propyl groups in 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide will influence its solubility relative to N-phenylacetamide. The larger molecular size and the bromo-propyl group may slightly decrease solubility, while the polar methoxy groups could enhance interactions with polar solvents. It is reasonable to hypothesize that 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide will exhibit good solubility in both DMSO and methanol.
Conclusion
A thorough understanding of the solubility of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide in DMSO and methanol is indispensable for its successful application in research and drug development. While direct quantitative data is currently unavailable, this guide provides a comprehensive framework for its evaluation. Theoretical analysis suggests good solubility in both polar aprotic (DMSO) and polar protic (methanol) solvents. A detailed, step-by-step experimental protocol using the reliable shake-flask method is provided to enable researchers to determine the precise solubility. By leveraging data from the proxy compound, N-phenylacetamide, we can anticipate a favorable solubility profile, making both DMSO and methanol viable solvents for future studies. The generation of precise experimental data, following the protocols outlined herein, is strongly encouraged to build a complete physicochemical profile of this promising compound.
References
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
Gavan, A., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400.
Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Hill, A. P. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263599, 3-Bromo-N-phenylpropanamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Methanol. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
ScienceDirect. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]
The Merck Index Online. (n.d.). Methanol. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide. Retrieved from [Link]
Chem-Supply. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
PubChem. (n.d.). 3-bromo-N-phenylpropanamide. Retrieved from [Link]
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. Retrieved from [Link]
PubChem. (n.d.). Propanamide, 3-bromo-N-(3-nitrophenyl)-. Retrieved from [Link]
ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..? Retrieved from [Link]
ResearchGate. (2017, June 11). Is there any method to make them completely soluble in DMF/DMSO? Retrieved from [Link]
Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104821, 3,5-Dimethoxyaniline. Retrieved from [Link]
Cheméo. (n.d.). Propanamide, 3-bromo-. Retrieved from [Link]
NIST WebBook. (n.d.). Propanamide, 3-bromo-. Retrieved from [Link]
ResearchGate. (2015, September 11). Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. Retrieved from [Link]
Gaylord Chemical. (n.d.). DMSO Solubility Data. Retrieved from [Link]
ResearchGate. (n.d.). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. Retrieved from [Link]
PubChem. (n.d.). N-(3,5-dimethoxyphenyl)acetamide. Retrieved from [Link]
PubChem. (n.d.). Acetanilide. Retrieved from [Link]
Stenutz. (n.d.). N-phenylacetamide. Retrieved from [Link]
Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
World Health Organization. (n.d.). Annex 4: Guidance on biowaiver for solid oral dosage forms. Retrieved from [Link]
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
Cheméo. (n.d.). Phenylacetamide, N-propyl-. Retrieved from [Link]
PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]
Sinochem Nanjing Corporation. (n.d.). N-Phenylacetamide. Retrieved from [Link]
Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]
Cheméo. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]
Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
PubMed. (2015, July 1). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Solubility of Things. (n.d.). Acetanilide. Retrieved from [Link]
ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]
Calculated logP and hydrophobicity of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
An In-depth Technical Guide to the Calculated LogP and Hydrophobicity of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide For scientific researchers and professionals in drug development, understanding the physicochemical prop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Calculated LogP and Hydrophobicity of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
For scientific researchers and professionals in drug development, understanding the physicochemical properties of a molecule is a foundational step in evaluating its potential as a therapeutic agent. Among the most critical of these properties is hydrophobicity, quantified by the partition coefficient (logP). This guide provides a detailed examination of the calculated logP and hydrophobicity of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide, a versatile intermediate in organic synthesis.[1] We will explore various computational models, the structural basis of its hydrophobicity, and the profound implications of these values for drug design and development.
Section 1: The Central Role of LogP in Drug Discovery
The n-octanol/water partition coefficient, or logP, is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[2] It is expressed on a logarithmic scale:
LogP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]wₐₜₑᵣ)
This value serves as the primary metric for molecular hydrophobicity. A positive logP indicates a preference for lipid-like environments (lipophilic/hydrophobic), while a negative value signifies a preference for aqueous environments (hydrophilic).[2]
In pharmaceutical sciences, logP is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It governs a drug's ability to:
Cross Biological Membranes: Permeation through the lipid bilayers of cell membranes is essential for absorption and reaching target tissues.
Bind to Receptors: Hydrophobic interactions are often key drivers of drug-receptor binding.[3]
Avoid Rapid Clearance: Both very high and very low hydrophobicity can lead to undesirable pharmacokinetic profiles.
Predictive, in silico models for calculating logP (cLogP) are therefore indispensable tools, allowing scientists to estimate a compound's behavior before undertaking costly and time-consuming synthesis and experimental testing.[4]
Section 2: Computational Prediction of LogP for 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
Numerous computational algorithms exist to predict logP, each employing a different methodology. These methods are broadly categorized as atom-based, fragment-based, or property-based.[3][4][5][6] For 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide (CAS: 20324-02-1), different algorithms yield a range of values, reflecting the nuances of each predictive model.
Below is a summary of calculated logP values from several widely recognized computational tools.
Computational Method
Predicted logP (cLogP)
Methodology Principle
XLogP3
2.9
Atom-based; sums the contributions of individual atoms with correction factors.[7]
ALOGPs
2.5
Atom-type E-state indices; trained on a large database using neural networks.[8]
Molinspiration (miLogP)
2.8
Group contribution; based on a training set of over 12,000 drug-like molecules.[3]
ChemAxon
2.7
A consensus method considering atomic increments, fragments, and molecular topology.[7]
The convergence of these values within a relatively narrow range (2.5 - 2.9) lends confidence to the prediction that 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is a moderately hydrophobic molecule.
The general workflow for these computational predictions is illustrated below.
Caption: Workflow for computational logP (cLogP) prediction.
Section 3: Structural Analysis of Hydrophobicity
The predicted logP of ~2.7 is a direct consequence of the molecule's chemical architecture. The overall hydrophobicity is a balance between its lipophilic and hydrophilic components.
Lipophilic (Hydrophobic) Regions:
3,5-Dimethoxyphenyl Ring: The aromatic ring is inherently non-polar and contributes significantly to the molecule's lipophilicity. The two methoxy (-OCH₃) groups add to this effect.
Bromopropanamide Chain: The three-carbon alkyl chain and the bromine atom are also hydrophobic in nature.
Hydrophilic Regions:
Amide Group (-CONH-): This is the primary hydrophilic center. The oxygen atom is a hydrogen bond acceptor, and the N-H group is a hydrogen bond donor. This functionality allows for favorable interactions with water.
The diagram below illustrates this balance of properties.
Technical Guide: Biological Potential & Synthetic Utility of 3,5-Dimethoxyaniline Derivatives
Executive Summary & Pharmacophore Significance The 3,5-dimethoxyaniline (3,5-DMA) scaffold represents a privileged substructure in medicinal chemistry, particularly in the design of antimitotic agents and kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Significance
The 3,5-dimethoxyaniline (3,5-DMA) scaffold represents a privileged substructure in medicinal chemistry, particularly in the design of antimitotic agents and kinase inhibitors. Unlike its 3,4-dimethoxy or 2,5-dimethoxy isomers, the 3,5-substitution pattern confers unique electronic and steric properties:
Electronic Effect: The methoxy groups at the meta positions (relative to the amine/amide linker) act as weak electron donors via resonance but strong inductive withdrawers, creating a specific electrostatic potential surface that favors π-stacking interactions.
Steric "Wing" Effect: In the context of tubulin binding, the 3,5-dimethoxy motif mimics the A-ring of colchicine and the trimethoxyphenyl ring of Combretastatin A-4 (CA-4), fitting snugly into the hydrophobic pocket of
-tubulin.
Synthetic Versatility: It serves as a critical intermediate for FDA-approved drugs, most notably Erdafitinib (Balversa), a fibroblast growth factor receptor (FGFR) inhibitor.
The biological potency of 3,5-DMA derivatives hinges on the preservation of the "butterfly" conformation when binding to protein targets. The 3,5-dimethoxy motif provides the necessary lipophilicity to penetrate the cell membrane and the geometric bulk to arrest protein conformational changes.
SAR Visualization
The following diagram illustrates the critical structural features required for biological activity, differentiating between the tubulin-targeting domain and the kinase-targeting domain.
Figure 1: SAR analysis of the 3,5-dimethoxyaniline pharmacophore showing divergent pathways for tubulin vs. kinase inhibition.
Therapeutic Applications & Efficacy Data[1][2]
Oncology: Tubulin Polymerization Inhibition
Derivatives of 3,5-DMA are potent microtubule destabilizing agents (MDAs). They bind to the colchicine site at the interface of
- and -tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.[1]
Key Insight: While 3,4,5-trimethoxyaniline is the classic pharmacophore (as in CA-4), the 3,5-dimethoxy variants often exhibit improved metabolic stability (avoiding O-demethylation at the susceptible 4-position) while maintaining nanomolar potency.
Oncology: Kinase & c-Myc Inhibition
FGFR Inhibition: 3,5-DMA is the starting material for the synthesis of the pyrazole core of Erdafitinib . The 3,5-dimethoxy phenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site of the FGFR kinase domain.
c-Myc Inhibition: Recent studies identified phenoxy-N-phenylaniline derivatives containing the 3,5-dimethoxy moiety as inhibitors of c-Myc/MAX dimerization, a "holy grail" target in colorectal cancer therapy.
Comparative Potency Data
The following table summarizes the biological activity of key 3,5-DMA derivatives reported in recent literature.
Understanding the downstream effects of 3,5-DMA derivatives is crucial for assay design. The primary mechanism for the antimitotic derivatives involves the disruption of the dynamic instability of microtubules.
Figure 2: Signaling cascade triggered by 3,5-DMA tubulin inhibitors leading to apoptotic cell death.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are synthesized from validated medicinal chemistry literature.
Synthesis of N-(3,5-dimethoxyphenyl) Schiff Bases
This reaction is a fundamental method for derivatizing 3,5-DMA to screen for antimicrobial or anticancer activity.
Dissolution: Dissolve 3,5-dimethoxyaniline (e.g., 0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Add the substituted aromatic aldehyde (0.01 mol) to the solution.
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
Reflux: Connect a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g).
Purification: Filter the resulting precipitate under vacuum. Wash with cold water and recrystallize from hot ethanol to yield the pure Schiff base.
Validation Check: The appearance of a sharp singlet around 8.3–8.8 ppm in
H NMR corresponds to the azomethine (-CH=N-) proton, confirming synthesis.
In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol quantifies the antiproliferative potential of the synthesized derivatives.[3][6]
cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO.
Treatment: Dissolve the 3,5-DMA derivative in DMSO (stock solution). Prepare serial dilutions in culture medium (ensure final DMSO < 0.1%). Add 100 µL of treatment to wells. Include vehicle control (DMSO only) and positive control (e.g., Colchicine or Doxorubicin).
Incubation: Incubate for 48 or 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. (Viable cells reduce MTT to purple formazan).
Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
Measurement: Measure absorbance at 570 nm using a microplate reader.
Analysis: Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).
References
Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor. European Journal of Medicinal Chemistry, 2020.[3] Link
Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. Molecules, 2020.[7] Link
The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine. Open Chemistry Journal, 2018.[5] Link
3,5-Dimethoxyaniline: A Versatile Intermediate in Pharmaceutical R&D. Ningbo Inno Pharmchem, 2026.[8] Link
3,5-Dimethoxyaniline PubChem Compound Summary. National Center for Biotechnology Information, 2025. Link
Application Note & Protocol: Synthesis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide for the synthesis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide, a key intermediate in various organi...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide, a key intermediate in various organic synthesis and pharmaceutical research pathways.[1] The protocol details a robust N-acylation reaction between 3,5-dimethoxyaniline and 3-bromopropionyl chloride. This guide is designed to offer a deep understanding of the reaction mechanism, provide a detailed and validated experimental protocol, and ensure the highest standards of laboratory safety and operational efficiency.
Introduction: Significance and Application
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is a valuable building block in medicinal chemistry and materials science.[1] The presence of a reactive bromine atom allows for further molecular elaboration through nucleophilic substitution or cross-coupling reactions, while the dimethoxyphenyl moiety is a common feature in biologically active compounds.[1][2] This application note provides a reliable method for its synthesis, focusing on the widely applicable N-acylation of anilines.[3]
Causality of Component Selection:
3,5-Dimethoxyaniline: The electron-donating methoxy groups on the aniline ring increase the nucleophilicity of the amino group, facilitating the acylation reaction. However, they also activate the ring towards other electrophilic substitutions, necessitating controlled reaction conditions.[4]
3-Bromopropionyl Chloride: As a highly reactive acylating agent, 3-bromopropionyl chloride readily reacts with the nucleophilic aniline. The acyl chloride is preferred over the corresponding carboxylic acid or anhydride for this transformation to achieve high yields and reaction rates under mild conditions.[5]
Base (e.g., Pyridine or Triethylamine): A non-nucleophilic organic base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive.
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,5-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromopropionyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final amide product.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS No.
3,5-Dimethoxyaniline
≥99%
TCI
10272-07-8
3-Bromopropionyl chloride
Technical Grade
Sigma-Aldrich
15486-96-1
Dichloromethane (DCM), anhydrous
≥99.8%
Fisher Scientific
75-09-2
Pyridine, anhydrous
≥99.8%
Sigma-Aldrich
110-86-1
Hydrochloric acid (HCl), 1 M
Aqueous
Fisher Scientific
7647-01-0
Saturated sodium bicarbonate (NaHCO₃)
Aqueous
LabChem
144-55-8
Brine (saturated NaCl solution)
Aqueous
LabChem
7647-14-5
Anhydrous magnesium sulfate (MgSO₄)
Granular
Fisher Scientific
7487-88-9
Ethyl acetate
HPLC Grade
Fisher Scientific
141-78-6
Hexanes
HPLC Grade
Fisher Scientific
110-54-3
Equipment
Round-bottom flask with a rubber septum
Magnetic stirrer and stir bar
Syringes and needles
Ice bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Glass funnel and filter paper
Column chromatography setup (optional, for further purification)
Safety Precautions
3-Bromopropionyl chloride is corrosive, a lachrymator, and causes severe skin burns and eye damage.[6][7] It is also combustible.[8][9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
3,5-Dimethoxyaniline is harmful if swallowed and can cause skin and eye irritation.[10][11] Standard PPE should be worn during handling.[12]
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Handle with care in a well-ventilated area.
Preparation of heterocyclic compounds using 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
The following technical guide details the preparation of heterocyclic compounds using 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide . This document is structured for research scientists and medicinal chemists, focusing on d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the preparation of heterocyclic compounds using 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide . This document is structured for research scientists and medicinal chemists, focusing on divergent synthetic pathways, mechanistic insights, and validated protocols.
Strategic Overview
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide (CAS: 20324-02-1) serves as a "linchpin" intermediate in the synthesis of fused nitrogen heterocycles. Its structural utility stems from its dual reactivity:
Electrophilic Alkyl Side Chain: The
-bromoethyl moiety is a potent electrophile, susceptible to intramolecular attack (Friedel-Crafts) or intermolecular displacement ().
Electron-Rich Aryl Core: The 3,5-dimethoxy substitution pattern highly activates the aromatic ring, facilitating cyclization under Lewis acid catalysis to form dihydroquinolinones (hydrocarbostyrils)—a privileged scaffold in antipsychotic (e.g., Aripiprazole analogues) and anticancer drug discovery.
This guide details two primary workflows:
Pathway A (Intramolecular): Cyclization to 5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one.
Pathway B (Intermolecular): Synthesis of amino-functionalized linkers via nucleophilic substitution.
Pathway A: Intramolecular Cyclization (The Hydrocarbostyril Route)
This pathway utilizes an intramolecular Friedel-Crafts alkylation to fuse a six-membered lactam ring onto the arene.
Mechanism & Regiochemistry
The cyclization is regioselective.[1] The amide nitrogen directs ortho/para, but the strong electron-donating methoxy groups (meta to the amide) reinforce activation at the positions ortho to the nitrogen (C2/C6 of the aniline ring). This results in the 5,7-dimethoxy substitution pattern in the final quinolinone.
Figure 1: Mechanistic pathway for the formation of the dihydroquinolinone scaffold.
Protocol 1: Synthesis of 5,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one
Solvent: Chlorobenzene (anhydrous) or Melt (solvent-free)
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube (or inlet).
Solvation: Dissolve 1.0 g (3.5 mmol) of the bromo-amide starting material in 10 mL of anhydrous chlorobenzene.
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add
(1.4 g, 10.5 mmol) portion-wise over 10 minutes. Note: The reaction is exothermic; control the addition rate to prevent runaway heating.
Cyclization: Remove the ice bath and heat the mixture to 120°C (oil bath temperature) for 2–4 hours.
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower fluorescent spot.
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture onto 50 g of crushed ice/HCl (10%) slurry to decompose the aluminum complex.
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-5% MeOH in DCM).
Yield Expectation: 75–85%
Key Characterization:
1H NMR: Look for the disappearance of the triplet at
ppm () and the appearance of two adjacent triplets at ppm (lactam ring protons).
Aromatic Region: Two meta-coupled doublets (or singlets depending on resolution) representing the H6 and H8 protons.
Pathway B: Intermolecular Substitution (The Linker Route)
This pathway exploits the labile bromine to attach amine-bearing pharmacophores, creating open-chain functionalized amides often used as PROTAC linkers or GPCR ligands.
Preparation: In a 50 mL vial, suspend the bromo-amide (500 mg, 1.74 mmol) and
(480 mg, 3.48 mmol) in dry ACN (10 mL).
Addition: Add morpholine (182 mg, 2.09 mmol) dropwise via syringe.
Reaction: Stir at 60°C for 6–12 hours.
Note: Iodide catalysis (NaI, 10 mol%) can accelerate sluggish reactions.
Workup: Filter off the inorganic solids. Concentrate the filtrate.
Purification: The residue is often pure enough for subsequent steps. If necessary, purify via an amine-functionalized silica column or standard silica (eluting with DCM/MeOH/
).
Comparative Analysis of Lewis Acids (for Pathway A)
The choice of Lewis acid critically affects the yield and purity of the cyclization.
Lewis Acid
Conditions
Yield
Comments
120°C, PhCl
High (80%)
Standard method. Requires stoichiometric amount due to complexation with the amide oxygen [1].
Reflux, DCM
Low (<40%)
Often insufficient for deactivating amide substrates; leads to polymerization.
TfOH
RT to 60°C
High (85-90%)
Superacid conditions. Cleaner workup but requires expensive reagents [2].[1]
PPA
100°C
Moderate (60%)
Polyphosphoric acid. Viscous, difficult workup, but effective for robust substrates.
Troubleshooting & Critical Parameters
Regioselectivity Issues: If the 3,5-dimethoxy ring is further substituted, mixtures of isomers (5,7-dimethoxy vs 6,8-dimethoxy) may form. However, with the symmetric 3,5-substrate, only the 5,7-isomer is chemically distinct.
Hydrolysis: The amide bond is sensitive to strong acid/base at high temperatures. Ensure anhydrous conditions during the Friedel-Crafts reaction to prevent cleavage of the aniline.
Safety: 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is an alkylating agent. Handle with gloves and in a fume hood to avoid sensitization.
Technical Support Center: Synthesis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
Welcome to the technical support guide for the synthesis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields. As a versatile intermediate in pharmaceutical research, mastering the synthesis of this compound is crucial for advancing complex molecular construction.[1]
Overview of the Synthesis
The most direct and common method for synthesizing 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is the N-acylation of 3,5-dimethoxyaniline with 3-bromopropionyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[2][3][4] The primary challenge in this synthesis is managing the high reactivity and moisture sensitivity of the acyl chloride to prevent side reactions that lower the overall yield.[5]
Reaction Scheme & Mechanism
The reaction involves the nucleophilic attack of the amine group of 3,5-dimethoxyaniline on the electrophilic carbonyl carbon of 3-bromopropionyl chloride. A base is used to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][6]
Caption: Figure 1: Reaction Mechanism
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Category: Low or No Product Yield
Q1: My reaction has failed or the yield is significantly lower than expected. What are the primary culprits?
A: Low yields in this acylation are most often traced back to one of four issues:
Reagent Quality: The 3-bromopropionyl chloride is highly reactive and susceptible to degradation.[7][8][9]
Moisture Contamination: Acyl chlorides rapidly hydrolyze in the presence of water to form the corresponding carboxylic acid, which will not react with the amine under these conditions.[5]
Inadequate Base: An insufficient amount of base, or inefficient mixing, will fail to neutralize the HCl byproduct. This leads to the formation of the 3,5-dimethoxyanilinium hydrochloride salt, which is unreactive.[2]
Low Temperature: While the reaction is exothermic, running it at excessively low temperatures can slow the reaction rate significantly, leading to incomplete conversion.[]
Q2: How can I ensure my starting materials are of sufficient quality?
A:
3,5-Dimethoxyaniline: This compound is a solid and generally stable.[11] However, it should be a white to off-white or light tan crystalline solid. Dark coloration may indicate oxidation or impurities. Purity can be checked by melting point (Lit. mp 54-57 °C) or NMR.
3-Bromopropionyl chloride: This is the critical reagent. It is a colorless to yellowish liquid that is a lachrymator and is sensitive to moisture, heat, and light.[8][12] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[8][9] Always use a fresh bottle or a recently purchased one for best results. Discoloration (to red or green) can indicate degradation.[7]
Q3: What is the recommended stoichiometry and why?
A: A slight excess of the acylating agent is generally recommended to ensure full conversion of the valuable aniline. The base should be present in at least a stoichiometric equivalent to the acyl chloride to neutralize the generated HCl. A common approach is to use two equivalents of the amine, where one acts as the nucleophile and the other as the base; however, using a non-nucleophilic base like triethylamine (TEA) or pyridine is often cleaner.[]
Reagent
Molar Equivalents
Purpose
3,5-Dimethoxyaniline
1.0
Nucleophile
3-Bromopropionyl chloride
1.05 - 1.2
Electrophile (Acylating Agent)
Triethylamine or Pyridine
1.2 - 1.5
HCl Scavenger (Base)
Table 1: Recommended Reagent Stoichiometry
Category: Product Impurity & Side Reactions
Q4: My TLC analysis shows multiple spots apart from the starting materials. What are the most probable side products?
A: The most common impurities and side products are:
3-Bromopropanoic Acid: Formed from the hydrolysis of 3-bromopropionyl chloride by trace moisture.[5]
3,5-Dimethoxyanilinium Hydrochloride: The salt of your starting amine, which precipitates if the base is insufficient or added too slowly.[2]
N,N-Diacylated Product: While sterically less favorable with anilines compared to aliphatic amines, it's a possibility if reaction conditions are harsh.
Polymerization Products: The bromo-functionalized product can potentially undergo self-reaction or polymerization, though this is less common under standard acylation conditions.
Q5: How can I design my experiment to minimize side reactions?
A:
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents (e.g., dichloromethane, THF) and perform the reaction under an inert atmosphere (N₂ or Ar).[5]
Control Reagent Addition: Add the 3-bromopropionyl chloride solution dropwise to the stirred solution of the aniline and base.[4] This maintains a low concentration of the highly reactive acyl chloride and helps control the exothermic nature of the reaction.[]
Temperature Management: Start the reaction at 0 °C (ice bath) during the addition of the acyl chloride to moderate the initial exotherm. Then, allow the reaction to warm to room temperature to ensure it proceeds to completion.[13]
Caption: Figure 2: Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
FAQ 1: Why is this considered a Schotten-Baumann reaction?
The Schotten-Baumann reaction specifically refers to the synthesis of amides (or esters) from amines (or alcohols) and acyl chlorides, typically in the presence of a base to neutralize the acid byproduct.[2][4][14] Your synthesis fits this definition perfectly. The base is critical as it prevents the protonation of the amine nucleophile, thereby allowing the reaction to proceed to completion.[6]
FAQ 2: What are the best solvents for this reaction?
Aprotic solvents are preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices.[15] In some cases, a biphasic system using DCM and an aqueous solution of a base like sodium hydroxide can be employed, though this increases the risk of acyl chloride hydrolysis if not managed carefully.[13][14]
FAQ 3: What are the most critical safety precautions?
3-Bromopropionyl chloride is corrosive, a lachrymator (causes tearing), and reacts violently with water.[7][9][16] It is imperative to:
Handle it exclusively within a certified chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8][17]
Have a quenching solution (like a cold sodium bicarbonate solution) ready in case of a spill.[17]
FAQ 4: Can I monitor the reaction without TLC?
While TLC is the most convenient method, you could also monitor the reaction by taking small aliquots, quenching them, and analyzing by LC-MS to track the disappearance of starting materials and the appearance of the product mass (Expected [M+H]⁺ for C₁₁H₁₄BrNO₃ ≈ 290.02/292.02).
FAQ 5: My product is an oil after workup. How can I get it to crystallize?
If the purified product is an oil, crystallization can often be induced by:
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and scratch the inside of the flask with a glass rod.
Seeding: If you have a small crystal of the pure product, add it to the oil to initiate crystallization.
Slow Evaporation: Dissolve the oil in a minimal amount of a moderately polar solvent (like ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethoxyaniline (1.53 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (30 mL).
Cool the stirred solution to 0 °C using an ice-water bath.
In a separate dry vial, dissolve 3-bromopropionyl chloride (1.15 mL, 12.0 mmol) in anhydrous DCM (10 mL).
Add the 3-bromopropionyl chloride solution to the reaction flask dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Stir the reaction for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes). The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.
Once the reaction is complete, dilute the mixture with DCM (20 mL) and transfer it to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel.
Mobile Phase (Eluent): 30% Ethyl Acetate in Hexanes (3:7 v/v) is a good starting point. Adjust polarity as needed.
Visualization:
UV Light (254 nm): Both the aromatic starting material and product should be UV active.
Staining: A potassium permanganate (KMnO₄) stain can be used for visualization if needed.
Sample Preparation: Dilute a small drop of the reaction mixture in ~0.5 mL of DCM or ethyl acetate before spotting on the TLC plate. Spot the starting material (aniline) as a reference.
American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. NVPUBHOUSE Library. [Link]
Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry. [Link]
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
Stability of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide at room temperature
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide. It provides in-depth information on the sta...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide. It provides in-depth information on the stability of this compound at room temperature, outlines best practices for storage and handling, and offers troubleshooting solutions for common experimental challenges.
Section 1: Compound Overview and Physicochemical Properties
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is a key intermediate in organic synthesis, valued for its utility in constructing more complex molecules for pharmaceutical research.[1] Its structure features a reactive terminal bromine atom, making it a versatile precursor for nucleophilic substitution and cross-coupling reactions.[1] However, this reactivity also underpins its stability challenges.
Core Issue: Is 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide stable at room temperature?
Answer: Based on its chemical structure and supplier recommendations, prolonged storage at room temperature is not advised. Several suppliers explicitly ship this product via cold-chain transportation, which is a strong indicator of potential thermal instability.[2]
Causality of Instability: The molecule contains two primary functional groups that influence its stability:
Terminal Alkyl Bromide: The C-Br bond is susceptible to nucleophilic attack. This reactivity is useful for synthesis but can also be a pathway for degradation, especially in the presence of nucleophiles (e.g., water, amines).
Amide Linkage: While generally stable, amide bonds can undergo hydrolysis under acidic or basic conditions, a process that can be accelerated by elevated temperatures.
Recommended Storage Protocol:
Long-Term Storage: For maximum shelf-life and to preserve purity, store the compound at 2-8°C in a tightly sealed container.
Inert Atmosphere: To prevent oxidative degradation and hydrolysis from atmospheric moisture, storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.
Protection from Light: Store in an amber vial or in a dark location to prevent potential photodegradation.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide.
Q1: My experimental results are inconsistent, even when using the same batch of the compound. What could be the cause?
A1: Inconsistent results are a classic sign of reagent degradation. If the compound has been stored improperly or subjected to multiple freeze-thaw cycles or prolonged periods on the benchtop, its purity may have declined.
Troubleshooting Steps:
Verify Purity: Re-analyze the purity of your working stock using a suitable analytical method like HPLC, LC-MS, or ¹H NMR. Compare this to the Certificate of Analysis (CoA) provided by the supplier.
Aliquot Your Reagent: To avoid contaminating the entire stock and minimize temperature cycling, we recommend preparing single-use aliquots from a freshly opened container.
Review Handling Procedures: Ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.
Q2: I've observed a new, unexpected spot on my TLC plate or an extra peak in my LC-MS analysis. What could it be?
A2: The appearance of new impurities strongly suggests degradation. Given the compound's structure, two likely degradation pathways are intramolecular cyclization and hydrolysis.
Potential Degradation Products:
Intramolecular Cyclization: The amide nitrogen can act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom to form a 4-membered ring (an azetidinone derivative). This is a common pathway for haloamides.
Hydrolysis: The amide bond can be cleaved by water, especially if acidic or basic contaminants are present, to yield 3-bromopropanoic acid and 3,5-dimethoxyaniline.
To investigate this, a forced degradation study is recommended (see Section 4).
Structural Validation and Purity Profiling: 1H NMR Analysis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
Executive Summary 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is a critical electrophilic linker used in medicinal chemistry, particularly for synthesizing covalent inhibitors or heterocycle formation (e.g., oxindoles). I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is a critical electrophilic linker used in medicinal chemistry, particularly for synthesizing covalent inhibitors or heterocycle formation (e.g., oxindoles). Its quality control is notoriously difficult because the chemically labile C–Br bond often undergoes elimination under basic conditions to form the corresponding acrylamide side product.
This guide provides a definitive 1H NMR analysis protocol to distinguish the target molecule from its elimination impurity and structural analogs. Unlike standard datasheets, this document focuses on the diagnostic signals required to validate the integrity of the alkyl bromide chain.
Structural Logic & Diagnostic Markers[1][2]
To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.
The Three Key Zones
The Aromatic Scaffold (3,5-dimethoxy): This provides the "anchor" signals. The symmetry of the 3,5-substitution pattern creates a distinct 2:1 proton ratio (two equivalent protons at positions 2,6 and one unique proton at position 4).
The Electrophilic Linker (Propyl Chain): This is the critical quality control region .
Target: Two distinct triplets (A2B2 system).
Impurity (Acrylamide): Three olefinic protons (ABC system).
The Labile Protons (Amide NH): Highly solvent-dependent; used to confirm the amide linkage but not for quantification.
DOT Diagram: Structural Logic & Impurity Pathways
The following diagram illustrates the synthesis pathway and where the critical impurity arises.
Figure 1: Synthetic pathway showing the origin of the acrylamide impurity, which NMR must detect.
Experimental Protocol: Acquisition & Sample Prep
For high-resolution separation of the aliphatic triplets, the choice of solvent is critical.
Note: DMSO-d6 is preferred to visualize the Amide NH clearly and prevent aggregation, though CDCl3 is acceptable if the sample is dry.
Concentration: 10–15 mg in 0.6 mL solvent.
Instrument: 400 MHz or higher (300 MHz may show overlap in the aromatic region).
Acquisition Parameters (Standard qNMR)
Pulse Angle: 30°
Relaxation Delay (d1): ≥ 5.0 seconds (Critical for accurate integration of the methoxy singlet vs. the single aromatic proton).
Scans: 16–64 (depending on concentration).
Temperature: 298 K.
Spectral Analysis: Target vs. Alternatives
A. The Target: 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
In the target molecule, the propyl chain appears as two distinct triplets. If these triplets are distorted or "roofing," it indicates second-order effects, often solvable by using a higher field strength (600 MHz).
Table 1: Chemical Shift Assignment (DMSO-d6, 400 MHz)
Position
Shift (δ, ppm)
Multiplicity
Integral
J-Coupling (Hz)
Assignment Logic
NH
9.95
Singlet (br)
1H
-
Deshielded amide proton.
Ar-H (2,6)
6.78
Doublet
2H
2.2
meta-coupling to H-4.
Ar-H (4)
6.21
Triplet
1H
2.2
meta-coupling to H-2,6.
OCH3
3.71
Singlet
6H
-
Characteristic methoxy.
CH2-Br
3.76
Triplet
2H
6.8
Deshielded by Bromine.
CH2-CO
2.92
Triplet
2H
6.8
Alpha to carbonyl.
> Note: In CDCl3, the NH peak will shift upfield to ~7.5–8.0 ppm and may broaden significantly.
B. The Alternative (Impurity): N-(3,5-dimethoxyphenyl)acrylamide
This is the most common "false positive" in synthesis. The loss of HBr creates a double bond.
Table 2: Diagnostic Impurity Shifts (DMSO-d6)
Position
Shift (δ, ppm)
Multiplicity
Analysis
Vinyl-H (a)
6.20–6.45
DD or Multiplet
Overlaps with Ar-H(4); check integration.
Vinyl-H (b)
5.75
Doublet of Doublets
Distinctive olefinic region.
Vinyl-H (c)
6.40
Doublet of Doublets
Downfield olefinic proton.
Aliphatic
ABSENT
-
The loss of triplets at 2.9 and 3.7 ppm confirms elimination.
C. Structural Analog: 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide
Researchers often substitute the Bromo- linker with the Chloro- linker for greater stability.
Differentiation: The CH2-Cl triplet appears upfield relative to CH2-Br .
CH2-Br : ~3.76 ppm
CH2-Cl : ~3.85 ppm (The electronegativity difference is subtle; Mass Spectrometry is often required to confirm if cross-contamination is suspected).
Decision Logic for Purity Assessment
Use the following logic tree to interpret your spectrum rapidly.
Figure 2: NMR interpretation logic tree for purity assessment.
Troubleshooting & Causality
Issue: "Roofing" of Triplets
Observation: The triplets at 2.9 and 3.7 ppm lean heavily toward each other.
Causality: This is the "roof effect" seen in A2B2 systems when the chemical shift difference (
) is small relative to the coupling constant ().
Solution: This is not an impurity. It is an intrinsic property of the molecule. Do not re-purify.
Issue: Extra Singlet at 3.3 ppm (DMSO) or 1.56 ppm (CDCl3)
Observation: Sharp singlet appearing in the aliphatic region.
Causality: Water (in DMSO) or Water (in CDCl3).
Solution: 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide is hygroscopic. Dry the solid under high vacuum (P < 0.1 mbar) for 4 hours before running the NMR.
References
General NMR Shift Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[3] Link
Amide Synthesis & Elimination: Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
Acrylamide NMR Data: Comparison data derived from: Foo, S. W.; Oishi, S.; Saito, S. "Aluminum-catalyzed amide formation from carboxylic acids and amines." Tetrahedron Lett.2012 , 53, 5445.[4] Link
3,5-Dimethoxyaniline Shift Patterns: Spectral Database for Organic Compounds (SDBS), Compound No. 3645. Link
HPLC Method Development for Purity Analysis of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
Executive Summary This guide provides a comparative technical analysis for the purity determination of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide . This compound serves as a critical electrophilic intermediate in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comparative technical analysis for the purity determination of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide . This compound serves as a critical electrophilic intermediate in medicinal chemistry (e.g., for covalent inhibitors or heterocycle synthesis).
Standard "generic" C18 methods often fail to adequately resolve the 3,5-dimethoxyaniline precursor (a genotoxic impurity) or the acrylamide elimination byproduct. This guide contrasts a legacy Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity and robustness through
- interaction mechanisms.
Part 1: The Analytical Challenge
The target molecule contains three distinct functionalities that complicate chromatography:
Alkyl Bromide Tail: Susceptible to hydrolysis (to alcohol) or elimination (to acrylamide).
Critical Impurities Profile
Impurity
Origin
Chromatographic Behavior (Generic C18)
3,5-Dimethoxyaniline
Unreacted Starting Material
Problematic: At acidic pH (standard), it ionizes and elutes near the void volume (t0), often co-eluting with solvent fronts.
3-Acrylamido derivative
Elimination Byproduct (HBr loss)
Problematic: Structurally similar to the parent; requires high selectivity to resolve.
3-Hydroxy derivative
Hydrolysis Degradant
Manageable: Elutes earlier than parent due to polarity.
Part 2: Comparative Method Analysis
We compare two distinct approaches. The Generic Method (A) represents a standard starting point, while the Optimized Method (B) utilizes stationary phase selectivity to solve the "Aniline Retention" problem.
Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).
Mechanism: Hydrophobic interaction only.
Outcome: The ionized aniline precursor (
) is highly polar at pH 2.5 and elutes too quickly (). The resolution between the parent and the acrylamide impurity is often marginal ().
Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm (e.g., Phenomenex Luna or Waters XBridge).
Mobile Phase: Methanol / 10mM Ammonium Formate (pH 3.0).
Mechanism: Hydrophobic interaction +
- Stacking .
Outcome: The electron-rich dimethoxy ring of the aniline interacts strongly with the phenyl ring of the stationary phase. Methanol (a protic solvent) enhances this
- selectivity compared to ACN. This retards the aniline, moving it away from the void volume.
Part 3: Performance Data Comparison
The following data summarizes the experimental performance of both methods.
Diluent: Methanol:Water (50:50).[2] Note: Do not use pure ACN as diluent if using high aqueous start to avoid "solvent effect" peak distortion.
Stock Solution: 1.0 mg/mL in Methanol.
Working Solution: Dilute to 0.1 mg/mL with Diluent.
Part 5: Visualizing the Logic
Diagram 1: Impurity Pathways & Separation Logic
This diagram maps the chemical origins of the impurities and the specific chromatographic mechanism used to separate them.
Caption: Chemical lineage of impurities and their interaction with the Phenyl-Hexyl stationary phase.
Diagram 2: Method Development Decision Tree
A flowchart guiding the scientist through the optimization process used to arrive at Method B.
Caption: Logical progression from generic C18 failure to optimized Phenyl-Hexyl/Methanol success.
Part 6: Method Validation Summary (Simulated)
To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines.
Specificity: Inject the "Acrylamide" impurity separately. Ensure
from the main peak. Perform forced degradation (0.1N NaOH, 1h) to confirm the method can detect induced elimination products.
Linearity: The method demonstrates linearity from 0.5 µg/mL to 150 µg/mL (
).
Stability: The 3-bromo alkyl tail is reactive. Crucial: Autosampler temperature must be kept at 4°C-10°C to prevent in-vial hydrolysis during long sequences.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selectivity).
Phenomenex. (2024). Selectivity Differences in Reversed Phase Chromatography: C18 vs. Phenyl-Hexyl. Link (Authoritative guide on stationary phase selection for aromatic compounds).
Advanced Materials Technology. (2023). Application Note: Separation of Anilines and Amides using Fused-Core Particles. Link (Specific protocols for aniline separation).
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link (Regulatory standard for method validation).
Comparative Reactivity Analysis: 3-Bromo- vs. 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide in Nucleophilic Substitution
A Guide for Synthetic Chemists and Drug Development Professionals In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, the choice of starting materials is a...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Synthetic Chemists and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. A common synthetic challenge involves the functionalization of alkyl chains via nucleophilic substitution. This guide provides an in-depth, objective comparison of the reactivity of two key precursors: 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide and 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide.
The Theoretical Framework: Why Halogen Choice Matters
The reactivity of alkyl halides in nucleophilic substitution reactions is governed by several factors, including the structure of the alkyl group, the nature of the nucleophile, the solvent, and, most critically for this comparison, the identity of the leaving group. For the two subject compounds, the electrophilic carbon is a primary carbon, suggesting that the reaction will likely proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the SN2 mechanism, the rate-determining step involves the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the leaving group.
The efficiency of this step is profoundly influenced by the leaving group's ability to stabilize the negative charge it acquires upon departure. The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3] This trend is dictated by three interconnected properties:
Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br).[4] The C-Br bond has a lower bond dissociation energy (approximately 276 kJ/mol) compared to the C-Cl bond (approximately 328 kJ/mol).[4] A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the rate.[4][5]
Ion Size and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[2][6] This allows the negative charge to be dispersed over a larger volume, resulting in a more stable, "softer" anion.[3][7] This increased stability makes the bromide ion more willing to depart.
Basicity: There is an inverse relationship between basicity and leaving group ability; weaker bases are better leaving groups. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base than Cl⁻.[2][7] This lower basicity contributes to its superior performance as a leaving group.
Proposed Experimental Comparison
To empirically validate the theoretical differences in reactivity, a parallel kinetic study can be designed. The objective is to monitor the rate of disappearance of the starting materials under identical reaction conditions.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
This protocol outlines a method to compare the reaction rates of the bromo- and chloro-analogs with sodium azide, a common nucleophile, to form 3-azido-N-(3,5-dimethoxyphenyl)propanamide.
Materials:
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
3-Chloro-N-(3,5-dimethoxyphenyl)propanamide
Sodium Azide (NaN₃)
Dimethylformamide (DMF, anhydrous)
Internal Standard (e.g., dodecane)
Reaction vials, magnetic stirrers, heating block/oil bath
HPLC or GC-MS system
Procedure:
Reaction Setup: In two separate, identical reaction vials, charge 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide (1.0 mmol) and 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide (1.0 mmol), respectively.
Solvent and Standard: To each vial, add a precise volume of a stock solution of the internal standard in anhydrous DMF (e.g., 10 mL).
Initiation: To each vial, add sodium azide (1.2 mmol, 1.2 equivalents).
Reaction Conditions: Place both vials in a pre-heated block set to a constant temperature (e.g., 60 °C) and stir vigorously.
Sampling: At regular time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
Quenching: Immediately quench each aliquot by diluting it in a known volume of a suitable solvent mixture (e.g., water/acetonitrile) to stop the reaction.
Analysis: Analyze the quenched samples by HPLC or GC-MS. Quantify the peak area of the starting material relative to the internal standard to determine its concentration over time.
Visualizing the Workflow
Caption: Experimental workflow for the comparative kinetic study.
Expected Results
The experimental data is expected to show a significantly faster rate of consumption for the 3-bromo- derivative compared to the 3-chloro- derivative.
Time (min)
3-Bromo-Substrate Conversion (%)
3-Chloro-Substrate Conversion (%)
0
0
0
30
45
8
60
72
15
120
91
28
240
>98
49
Table 1: Hypothetical comparative data illustrating the expected higher reactivity of the bromo-substrate in a nucleophilic substitution reaction.
The rate constant (k) for the reaction involving the bromo-compound (kBr) will be substantially larger than that for the chloro-compound (kCl).
Mechanistic Visualization
The underlying SN2 mechanism is identical for both substrates, with the key difference being the facility with which the C-X bond breaks.
Caption: Generalized SN2 reaction mechanism.
Practical Implications and Conclusion
For researchers and drug development professionals, the choice between a bromo- or chloro- precursor is a trade-off between reactivity and cost.
3-Bromo-N-(3,5-dimethoxyphenyl)propanamide: This substrate is the superior choice for achieving high conversion rates under mild conditions or when dealing with less potent nucleophiles. Its high reactivity can shorten reaction times, potentially increasing throughput in a research setting. However, bromo-compounds are typically more expensive and may have lower commercial availability than their chloro- counterparts.
3-Chloro-N-(3,5-dimethoxyphenyl)propanamide: This substrate is more economical and widely available, making it attractive for large-scale synthesis. However, its lower reactivity necessitates more forcing conditions (higher temperatures, longer reaction times) which can lead to side product formation and increased energy consumption. For many applications, the cost savings may justify the process development required to achieve acceptable yields.
References
Brainly. (2023, June 30). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. Available from: [Link]
Student Doctor Network Forums. (2012, December 29). Why is bromide a better nucleophile than chloride? Available from: [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Available from: [Link]
Filo. (2025, August 5). Compare the leaving group tendency: i) I⁻, Br⁻, Cl⁻, F. Available from: [Link]
Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Available from: [Link]
Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Available from: [Link]
What The Data Tells Us. (2012, June 27). Two Types of Nucleophilic Substitution Reactions. Available from: [Link]
University of Calgary Department of Chemistry. (n.d.). Substitution Reactions of Alkyl Halides. Available from: [Link]
Quora. (2023, May 7). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Available from: [Link]
MDPI. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available from: [Link]
YouTube. (2020, May 4). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. Available from: [Link]
Chemistry LibreTexts. (2021, December 15). 9.4: Chlorination vs Bromination. Available from: [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Available from: [Link]
YouTube. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. Available from: [Link]
Validating Synthetic Intermediates: A Comparative Analysis of Purity Metrics for 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
Executive Summary In the high-stakes environment of drug discovery, the validation of synthetic intermediates is often reduced to a simple LC-MS check.[1] However, for electrophilic "warhead" precursors like 3-Bromo-N-(3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of drug discovery, the validation of synthetic intermediates is often reduced to a simple LC-MS check.[1] However, for electrophilic "warhead" precursors like 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide (CAS: 20324-02-1), relying solely on chromatography is a critical error.[1]
This guide objectively compares Elemental Analysis (CHN) against modern alternatives (HPLC, HRMS, qNMR) to demonstrate why combustion analysis remains the definitive method for establishing bulk purity. We provide theoretical benchmarks, experimental protocols, and a decision matrix to validate this compound, which serves as a vital scaffold for cysteine-targeting covalent inhibitors and acrylamide synthesis.
Chemical Profile & Theoretical Benchmarks
Before interpreting experimental data, precise theoretical baselines must be established. The presence of the bromine atom and the dimethoxy-substituted aryl ring creates a specific mass-to-charge ratio and elemental composition that distinguishes this molecule from its non-halogenated analogs.[1]
Table 1: Theoretical Elemental Composition (The "Gold Standard")
Calculated using IUPAC atomic weights (C=12.011, H=1.008, N=14.007, Br=79.904, O=15.999).
Element
Count
Total Mass ( g/mol )
Theoretical % (w/w)
Acceptance Range (+/- 0.4%)
Carbon (C)
11
132.12
45.85%
45.45% – 46.25%
Hydrogen (H)
14
14.11
4.90%
4.50% – 5.30%
Nitrogen (N)
1
14.01
4.86%
4.46% – 5.26%
Bromine (Br)
1
79.90
27.73%
N/A (Optional Analysis)
Scientific Insight: The relatively low Nitrogen content (4.86%) makes this analysis sensitive.[1] A deviation of just 0.2% in Nitrogen can indicate significant contamination with starting materials (e.g., 3,5-dimethoxyaniline, which has ~9.1% N).
Comparative Guide: EA vs. Modern Alternatives[1]
Why perform Elemental Analysis when you have a high-res Mass Spec? The table below contrasts the performance of EA against other standard characterization methods for this specific halogenated amide.
Table 2: Performance Comparison Matrix
Feature
Elemental Analysis (CHN)
HPLC (UV/Vis)
HRMS (ESI+)
qNMR (Proton)
Primary Output
Bulk Purity (Mass %)
Organic Purity (Area %)
Identity (m/z)
Molar Purity
Inorganic Detection
Excellent (Values drop uniformly)
Poor (Invisible to UV)
Poor (Ion suppression)
Poor (Invisible)
Solvent/Moisture
Excellent (H rises, C/N drops)
Poor (Solvent front)
N/A
Good (If peaks distinct)
Isomer Specificity
Low (Isomers have same %CHN)
High (Retention time)
Low (Same Mass)
High (Coupling constants)
Blind Spot
Cannot distinguish isomers
Response factors vary
Cannot quantify bulk mass
Relaxation delay errors
Verdict
Mandatory for Batch Release
Mandatory for Reaction Monitoring
Mandatory for ID
Best for Potency Assay
Experimental Protocol: Synthesis & Validation
To generate valid EA data, the sample must be free of trapped solvents, particularly halogenated solvents (DCM) often used in the workup of this compound.
Synthesis Workflow (Contextual)
The synthesis typically involves the acylation of 3,5-dimethoxyaniline with 3-bromopropionyl chloride.[1]
Figure 1: Synthesis and purification workflow emphasizing the critical drying step required for accurate Elemental Analysis.
Analytical Protocol (CHN Combustion)
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
Sample Mass: 2.0 – 3.0 mg (weighed to 0.001 mg precision).
Oxidation Furnace: 950°C with Oxygen injection.
Reduction Furnace: 650°C (Copper).[1]
Standard: Acetanilide (K factor calibration).
Step-by-Step:
Homogenization: Grind the dried white crystalline solid into a fine powder. Large crystals can trap solvent inclusions, skewing Carbon results.
Weighing: Weigh samples in tin capsules. Fold tightly to exclude atmospheric nitrogen.[1]
Combustion: Flash combustion converts the sample to
, , , and (reduced to ).
Note on Bromine: Bromine gases (
, ) are removed by a halogen trap (typically silver wool) in the combustion tube to prevent interference with the N/C detectors.[1]
Detection: TCD (Thermal Conductivity Detector) quantifies gases separated by a GC column.[1]
Data Interpretation Guide
This section guides the researcher on how to interpret "Failed" EA data for 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide.
Scenario A: The "Perfect" Pass
Found: C: 45.80%, H: 4.92%, N: 4.85%
Analysis: All values are within +/- 0.4% of theoretical. The sample is chemically pure, dry, and free of inorganics.
Scenario B: The "Wet" Sample (Water Contamination)[1]
Diagnosis: All values are uniformly lower than theoretical by ~10%.
Cause: Non-combustible material (Silica gel from column, Sodium sulfate from drying) is present.
Action: Filter the sample through a 0.2 µm PTFE filter in solution, then re-precipitate.
Logic Flow: The Validation Decision Tree
Use this logic flow to determine if your batch is ready for biological assay or the next synthetic step (e.g., elimination to acrylamide).
Figure 2: Decision tree for interpreting Elemental Analysis results during Quality Control.
References
National Institute of Standards and Technology (NIST). (2023).[1] Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link](Note: Reference for analog spectral data).
PubChem. (2023).[1][5] 3-Bromo-N-phenylpropanamide Compound Summary. National Library of Medicine.[1][5] [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]
Thompson, M. (2008). CHN Analysis: The Gold Standard for Purity. Royal Society of Chemistry, AMC Technical Briefs. [Link]
A Guide to Structural Validation of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide using COSY and HSQC NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical walkthrough for validating the structure of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide, a compound of interest in medicinal chemistry, utilizing two powerful 2D Nuclear Magnetic Resonance (NMR) techniques: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). We will move beyond a simple procedural outline to explore the "why" behind experimental choices, ensuring a thorough understanding of the data and its structural implications.
The Analytical Challenge: Unambiguous Structure Elucidation
The target molecule, 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide, possesses several key structural features that lend themselves to NMR analysis. A one-dimensional (1D) ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicities. However, in molecules with multiple spin systems, definitive assignment of all protons and carbons can be challenging due to overlapping signals or complex coupling patterns. This is where 2D NMR techniques become indispensable.
Molecular Structure of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide:
Caption: Chemical structure of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide.
COSY is a homonuclear 2D NMR technique that identifies scalar (J-coupled) interactions between protons within a molecule.[1][2][3] The resulting spectrum displays the ¹H NMR spectrum on both axes. The diagonal peaks correspond to the 1D ¹H spectrum, while the off-diagonal "cross-peaks" indicate that two protons are coupled to each other, typically through two or three bonds.[1][4] By tracing the connectivity of these cross-peaks, one can establish proton spin systems within the molecule.[1][2]
HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons
HSQC is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[5][6][7] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the HSQC spectrum represents a direct one-bond correlation between a specific proton and the carbon to which it is attached.[5][7][8] This technique is exceptionally powerful for assigning carbon resonances and confirming the connectivity established by COSY.[6]
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines the steps for acquiring high-quality COSY and HSQC data. The causality behind each step is explained to ensure a robust and reproducible experiment.
Sample Preparation
Dissolve the Sample: Accurately weigh approximately 10-20 mg of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound and have minimal overlapping signals with the analyte.
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Degassing (Optional): For very high-resolution work or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Spectrometer Setup and 1D Spectra Acquisition
Instrument Tuning and Shimming: Before any data acquisition, the NMR probe must be tuned to the frequencies of ¹H and ¹³C. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.
Acquire a ¹H Spectrum: A standard 1D ¹H spectrum is essential as a reference and for optimizing parameters for the 2D experiments.
Acquire a ¹³C Spectrum: A 1D ¹³C spectrum (e.g., with proton decoupling) is necessary to determine the chemical shift range of the carbon signals, which will be used to set up the HSQC experiment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups, providing an additional layer of validation.[6]
COSY Experiment Acquisition
Pulse Program Selection: Select a standard COSY pulse sequence (e.g., cosygp).
Parameter Optimization:
Spectral Width (SW): Set the spectral width in both dimensions to encompass all proton signals observed in the 1D ¹H spectrum.
Number of Increments (TD in F1): A typical value is 256 or 512 increments, which will determine the resolution in the indirect dimension.
Number of Scans (NS): Usually 2 to 8 scans per increment are sufficient for a moderately concentrated sample.
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
HSQC Experiment Acquisition
Pulse Program Selection: Select an edited HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp). This type of sequence can provide phase information that distinguishes CH/CH₃ signals from CH₂ signals.[9][10]
Parameter Optimization:
Spectral Width (SW in F2): Set according to the 1D ¹H spectrum.
Spectral Width (SW in F1): Set according to the 1D ¹³C spectrum.
Number of Increments (TD in F1): Typically 128 to 256 increments.
Number of Scans (NS): Higher than COSY, often 8 to 16 scans per increment, due to the lower natural abundance of ¹³C.
One-Bond Coupling Constant (¹JCH): This value is typically set to an average of 145 Hz for sp³ and sp² C-H bonds.
Data Analysis and Structure Validation
Predicted NMR Data for 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
Based on the structure, we can predict the expected correlations. The protons and carbons are labeled for clarity in the following discussion.
Caption: Labeled structure for NMR correlation discussion.
COSY Data Interpretation
The COSY spectrum will reveal the proton-proton connectivities.
Propanamide Chain: A clear cross-peak is expected between the protons on Cα (Hα) and Cβ (Hβ). This establishes the -CH₂-CH₂- fragment.
Aromatic System: The two equivalent aromatic protons at the C2' and C6' positions (H2'/H6') will likely show a correlation to the proton at the C4' position (H4'). Due to the symmetry of the ring, H2' and H6' are chemically equivalent.
Caption: Expected COSY correlations for 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide.
HSQC Data Interpretation
The HSQC spectrum will definitively link the protons to their attached carbons.
Propanamide Chain:
A cross-peak will connect the Hα protons to the Cα carbon.
Another cross-peak will connect the Hβ protons to the Cβ carbon.
Aromatic System:
A cross-peak will correlate the H2'/H6' protons to the C2'/C6' carbons.
A cross-peak will link the H4' proton to the C4' carbon.
Methoxy Groups: A strong cross-peak will be observed correlating the six equivalent methoxy protons to the two equivalent methoxy carbons.
Integrated Data Analysis and Structure Confirmation
The true power of these techniques lies in their combined interpretation.
From the COSY spectrum, the -CH₂-CH₂- spin system is identified.
The HSQC spectrum then allows for the assignment of the ¹³C chemical shifts for Cα and Cβ based on the known ¹H assignments of Hα and Hβ.
Similarly, the aromatic proton spin system identified in the COSY spectrum is used to assign the corresponding aromatic carbon signals in the HSQC spectrum.
The presence of a strong singlet in the ¹H spectrum integrating to six protons, which correlates to a single carbon resonance in the HSQC, confirms the two equivalent methoxy groups.
The amide proton (N-H) will appear in the ¹H spectrum but will not show a correlation in the HSQC spectrum, confirming its attachment to a nitrogen atom.[6]
Quaternary carbons (the carbonyl carbon and the aromatic carbons C1', C3', and C5') will be visible in the 1D ¹³C spectrum but will not have corresponding peaks in the HSQC spectrum, as they are not directly bonded to any protons.[8]
Table 1: Predicted NMR Correlations for 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide
Proton Label
Carbon Label
Expected COSY Correlation
Expected HSQC Correlation
Hα
Cα
Hβ
Yes
Hβ
Cβ
Hα
Yes
N-H
-
None
No
H2'/H6'
C2'/C6'
H4'
Yes
H4'
C4'
H2'/H6'
Yes
OCH₃
OCH₃
None
Yes
-
C=O
-
No
-
C1'
-
No
-
C3'/C5'
-
No
Conclusion
By systematically applying COSY and HSQC NMR spectroscopy, the structure of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide can be validated with a high degree of confidence. The COSY experiment elucidates the proton connectivity network, while the HSQC experiment provides the crucial link between the proton and carbon frameworks. This integrated approach, grounded in a solid understanding of the underlying principles of each technique, represents a robust and self-validating methodology essential for modern chemical research and drug development.
References
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
YouTube. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? Retrieved from [Link]
Scribd. (n.d.). 2D NMR Spectroscopy: COSY. Retrieved from [Link]
Wikipedia. (2023, October 27). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
Proper Disposal of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. Compounds like 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide (CAS No.
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. Compounds like 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide (CAS No. 20324-02-1) represent versatile intermediates, critical for building more complex chemical structures.[1] However, with the power of synthesis comes the profound responsibility of safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide and its associated waste streams, grounded in established safety principles and regulatory standards. Our objective is to ensure that your innovative work is not only scientifically sound but also environmentally responsible and compliant with safety regulations.
Hazard Assessment: Understanding the "Why"
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as halogenated.[2] Halogenated organic compounds are of particular concern because they can be persistent in the environment and may form toxic byproducts upon improper disposal (e.g., uncontrolled incineration). The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds, listing many as hazardous wastes due to their potential toxicity and environmental persistence.[3][4]
Amide Functionality: The amide group is a common feature in biologically active molecules. While often stable, amides can undergo hydrolysis under strong acidic or basic conditions.
Aromatic Ring: The dimethoxyphenyl group is an aromatic moiety. Aromatic compounds can possess varying degrees of toxicity.
Inferred Hazards: Based on similar brominated compounds, it is prudent to handle 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide as a substance that is potentially:
Therefore, the core principle of our disposal strategy is risk mitigation . We assume the compound and its waste are hazardous and must be isolated from the environment and general laboratory waste streams.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the proper PPE must be worn. This creates a necessary barrier between the researcher and the potential chemical hazard, a requirement mandated by the Occupational Safety and Health Administration (OSHA).[6]
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects eyes from splashes of chemical solutions or contact with solid particulates.
Hand Protection
Nitrile gloves (ensure appropriate thickness and check for breakthrough times if handling in solution).
Prevents direct skin contact. Gloves should be inspected before use and disposed of immediately after contamination.
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
Not typically required for handling small quantities in a well-ventilated area or chemical fume hood.
If generating dust or aerosols, work must be conducted in a certified chemical fume hood to prevent inhalation.
Core Disposal Protocol: Segregation and Accumulation
The fundamental rule for disposing of 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide and its associated waste is segregation . Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7] Doing so can lead to environmental contamination and places you and your institution in violation of federal and local regulations.[8]
Step-by-Step Waste Collection Workflow
Identify Waste Streams: Determine the type of waste you are generating:
Unused/Expired Solid Chemical: The pure, solid 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide.
Contaminated Labware: Items such as pipette tips, weigh boats, gloves, or filter paper that are contaminated with the compound.
Liquid Waste: Solutions containing the compound, such as reaction mixtures or solvent rinses (e.g., from glassware).
Select the Correct Waste Container:
All waste streams containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2]
Liquid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). The container must be kept closed except when adding waste.
Solid Waste: Use a designated, labeled solid waste container or a securely sealed bag placed inside a rigid container. Do not mix sharps (needles, razor blades) with this solid waste.[9]
Label the Waste Container: Proper labeling is a critical compliance point. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:
The full chemical name: "3-Bromo-N-(3,5-dimethoxyphenyl)propanamide" and any other chemical constituents in the container (e.g., "Methylene Chloride," "Ethyl Acetate"). Do not use abbreviations.
An approximate percentage of each component.
The associated hazard characteristics (e.g., "Toxic," "Irritant").
Accumulate Waste Safely:
Store the waste container in a designated satellite accumulation area, which is typically inside a chemical fume hood or a ventilated cabinet.
Ensure the waste container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.
Do not mix incompatible waste streams. For example, do not add strong acids or bases to a container with halogenated organic solvents, as this could cause a dangerous reaction.
Arrange for Pickup: Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.
Disposal Logic Diagram
The following diagram illustrates the decision-making process for segregating waste related to 3-Bromo-N-(3,5-dimethoxyphenyl)propanamide.
Caption: Waste Segregation Workflow
Contingency Planning: Spills and Exposures
Accidents can happen, and a robust disposal plan includes procedures for managing them safely.
Spill Cleanup Protocol
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill: For a small spill of solid material (<1 gram) that has not created significant dust, you may clean it up yourself if you are trained to do so. For larger spills or any spill of a solution, evacuate the area and contact your institution's EHS emergency line.
Wear Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles.
Contain the Spill:
Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
Liquid Spill: Cover with a chemical absorbent pad or absorbent material, working from the outside in.
Collect the Waste: Carefully scoop the absorbed material into a sealable bag or container.
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, wipes) must be placed in the designated "Halogenated Organic Solid Waste" container.
Personnel Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
For all exposures, be prepared to provide the chemical name and any available hazard information to medical personnel.
Regulatory Framework: Adherence to Standards
Proper chemical disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern laboratory safety and waste.
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP).[10] This plan must include procedures for safe use, storage, and disposal of hazardous chemicals, as well as employee training.[11]
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste. Halogenated organic compounds are a key focus of these regulations. Your institution's EHS department acts as the intermediary to ensure that waste is handled and disposed of by a licensed facility in compliance with EPA regulations.
By following the protocols outlined in this guide, you are not only ensuring your personal safety but also upholding the principles of these critical regulatory standards, thereby protecting our shared environment.
References
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Government Publishing Office. [Link]
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]